4-Fluoro-3-cyclopropylphenol

Description

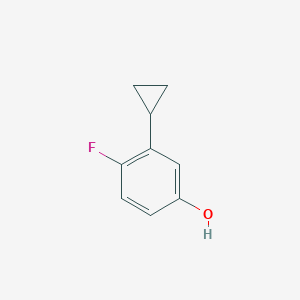

4-Fluoro-3-cyclopropylphenol is a fluorinated aromatic compound featuring a hydroxyl group (-OH) at the para position relative to a fluorine atom and a cyclopropyl substituent at the meta position. Fluorine’s electronegativity and small atomic radius enhance the compound’s metabolic stability and binding affinity in biological systems, a well-documented trait in medicinal chemistry .

Properties

IUPAC Name |

3-cyclopropyl-4-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-9-4-3-7(11)5-8(9)6-1-2-6/h3-6,11H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWDTLQYKLMSRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-cyclopropylphenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process typically requires the use of a palladium catalyst, a base, and a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-cyclopropylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form cyclopropyl-substituted phenols.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

Oxidation: Quinones or hydroxylated derivatives.

Reduction: Cyclopropyl-substituted phenols.

Substitution: Amino or thiol-substituted phenols.

Scientific Research Applications

4-Fluoro-3-cyclopropylphenol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-cyclopropylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Mechanistic Implications

- Fluorine Position: Both compounds retain fluorine at the meta position, which may enhance electronic effects on the aromatic ring, influencing receptor binding.

- Cyclopropyl Orientation: The cyclopropyl group in this compound is directly attached to the ring, whereas in the compared compound, it is part of a chiral methylamine side chain. This difference alters steric interactions and may affect target selectivity.

Biological Activity

4-Fluoro-3-cyclopropylphenol is a fluorinated organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. The presence of a fluorine atom and a cyclopropyl group on the phenolic ring contributes to its distinct chemical properties, making it a valuable candidate for various applications, including antimicrobial and anticancer research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism of action involves:

- Hydrogen Bonding: The hydroxyl group forms hydrogen bonds with biological macromolecules, potentially altering enzyme activity or receptor function.

- Halogen Bonding: The fluorine atom can engage in halogen bonding, enhancing interactions with target proteins and influencing various biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Anticancer Properties

In vitro studies have shown that this compound possesses anticancer activity against various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis (programmed cell death) through the activation of caspase pathways, leading to reduced cell viability .

Case Studies

-

Antimicrobial Efficacy Study

- Objective: To evaluate the antimicrobial activity of this compound against clinical isolates.

- Methodology: Disk diffusion method was employed to assess inhibition zones.

- Results: Displayed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

-

Anticancer Activity Assessment

- Objective: To investigate the effect of this compound on cancer cell proliferation.

- Methodology: MTT assay was used for cell viability assessment in human breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Results: The compound reduced cell viability by up to 70% at concentrations of 50 µM after 48 hours of treatment, indicating potent anticancer activity .

Comparative Analysis

The following table compares the biological activities of this compound with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Significant (MIC: 32-128 µg/mL) | High (70% reduction at 50 µM) |

| 3-Fluoro-4-cyclopropylphenol | Moderate | Moderate |

| 4-Fluoro-2-cyclopropylphenol | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.